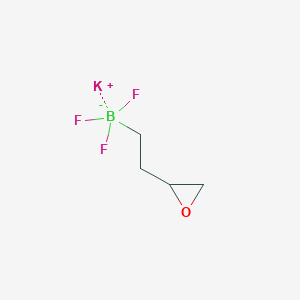

Potassium 2-(oxiran-2-YL)ethyltrifluoroborate

Description

Properties

IUPAC Name |

potassium;trifluoro-[2-(oxiran-2-yl)ethyl]boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BF3O.K/c6-5(7,8)2-1-4-3-9-4;/h4H,1-3H2;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPKXHVWPKSEAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC1CO1)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF3KO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Scope of Potassium 2 Oxiran 2 Yl Ethyltrifluoroborate

Cross-Coupling Reactions Involving the Trifluoroborate Moiety

The trifluoroborate group is an excellent precursor for transmetalation to palladium and rhodium, enabling a variety of carbon-carbon bond-forming reactions.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and potassium alkyltrifluoroborates are highly effective nucleophiles in this process. upenn.eduresearchgate.netacs.org These reactions typically proceed via a catalytic cycle involving oxidative addition of an electrophile to a Pd(0) complex, transmetalation from the organotrifluoroborate, and reductive elimination to yield the product and regenerate the catalyst.

Potassium alkyltrifluoroborates readily couple with a wide range of aryl and alkenyl electrophiles, including bromides, iodides, and triflates. researchgate.netacs.org The reaction involving Potassium 2-(oxiran-2-yl)ethyltrifluoroborate is expected to form a new carbon-carbon bond between the ethyl group and the electrophilic partner, preserving the epoxide moiety. This provides a direct route to functionalized epoxides, which are valuable synthetic intermediates. Both electron-rich and electron-deficient aromatic and vinylic systems are generally effective coupling partners. organic-chemistry.orgnih.gov

Table 1: Representative Suzuki-Miyaura Coupling of Functionalized Alkyltrifluoroborates with Aryl Halides This table illustrates the general scope of the reaction with related compounds, as specific data for the title compound is not available.

| Alkyltrifluoroborate Partner | Aryl Halide | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Potassium (3-acetoxypropyl)trifluoroborate | 4-Bromoanisole | 1-(3-Acetoxypropyl)-4-methoxybenzene | 85 | acs.org |

| Potassium (3-cyanopropyl)trifluoroborate | 1-Bromo-4-nitrobenzene | 4-(4-Nitrophenyl)butanenitrile | 89 | acs.org |

| Potassium (2-benzyloxyethyl)trifluoroborate | 4-Bromobenzonitrile | 4-(2-(Benzyloxy)ethyl)benzonitrile | 98 | nih.gov |

| Potassium (2-ethoxycarbonylethyl)trifluoroborate | 4-Bromoacetophenone | Ethyl 3-(4-acetylphenyl)propanoate | 75 | acs.org |

The success of Suzuki-Miyaura couplings, particularly with C(sp³)-hybridized organoboranes, is highly dependent on the choice of catalyst and ligand. nih.gov The challenge often lies in promoting the desired reductive elimination over competing pathways like β-hydride elimination.

Phosphine (B1218219) Ligands: Sterically bulky and electron-rich phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. nih.gov Ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) are commonly used in catalyst systems like PdCl₂(dppf) for coupling alkyltrifluoroborates. researchgate.netacs.org For more challenging couplings, specialized ligands like RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) have shown enhanced reactivity, particularly with less reactive aryl chlorides. nih.govnih.gov

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form robust complexes with palladium, offering high stability and catalytic activity. They have proven effective in cross-coupling reactions and can be an alternative to phosphine ligands, though their application for alkyltrifluoroborates is less common than for other organoboron species.

Optimization of the catalyst system often involves screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases (e.g., Cs₂CO₃, K₃PO₄), and solvent systems (typically mixtures of an organic solvent like THF or isopropanol (B130326) with water). researchgate.netorganic-chemistry.org

A significant advantage of using potassium organotrifluoroborates in Suzuki-Miyaura reactions is their exceptional functional group tolerance. upenn.edunih.gov The reaction conditions are typically mild enough to leave many sensitive functional groups intact. Studies on a variety of functionalized alkyltrifluoroborates have demonstrated compatibility with esters, nitriles, ketones, acetals, ethers, and amides. acs.orgnih.gov

For this compound, the primary concern is the stability of the epoxide ring. The standard Suzuki-Miyaura conditions, which are generally basic or neutral, are expected to be compatible with the epoxide. This chemoselectivity allows for the direct installation of the oxiran-2-ylethyl motif into complex molecules without the need for protecting groups, providing a convergent and efficient synthetic strategy. nih.gov

This compound possesses a chiral center at the C2 position of the oxirane ring. If an enantiomerically enriched form of the compound is used, the stereochemical outcome of the cross-coupling is critical. Research on the coupling of chiral secondary organoboron reagents has shown that the transmetalation step often proceeds with retention of configuration at the carbon center attached to boron. acs.orgnih.gov

This stereospecificity is highly valuable for synthesizing enantiomerically pure products. The mechanism is thought to involve a front-side attack pathway where the configuration of the migrating alkyl group is preserved during its transfer from boron to palladium. acs.org Therefore, it is anticipated that the Suzuki-Miyaura coupling of an enantiopure sample of this compound would proceed with high stereoretention, transferring the chirality of the starting material to the final product.

Beyond palladium catalysis, potassium organotrifluoroborates are effective nucleophiles in rhodium-catalyzed addition reactions. researchgate.netbristol.ac.uk These processes allow for the formation of C-C bonds with different classes of electrophiles, such as aldehydes and activated alkenes.

In the context of this compound, it would serve as an alkylating agent. The general mechanism involves the transmetalation of the alkyl group from the trifluoroborate salt to a rhodium(I) complex, which then adds to the electrophile.

For example, in a 1,2-addition to an aldehyde, the reaction would yield a secondary alcohol containing the intact oxirane moiety. bristol.ac.uk Studies involving chiral secondary alkyltrifluoroborates in rhodium-catalyzed 1,2-additions have demonstrated that these reactions can proceed with complete retention of stereochemistry, similar to the palladium-catalyzed couplings. bristol.ac.uk This suggests that rhodium-catalyzed additions of enantiopure this compound would also be highly stereospecific, providing a reliable method for constructing chiral, functionalized alcohols.

Other Transition-Metal-Catalyzed Transformations (e.g., Nickel Catalysis)

Beyond palladium-catalyzed reactions, potassium organotrifluoroborates, including 2-(oxiran-2-yl)ethyltrifluoroborate, serve as effective nucleophilic partners in nickel-catalyzed cross-coupling reactions. nih.govnih.gov These methods are particularly valuable for forming C(sp²)–C(sp³) bonds. Nickel catalysts are often more successful than other systems for this type of bond formation, although challenges such as the need for excess boronic acid and limitations with sterically hindered substrates can exist. nih.gov

The utility of nickel catalysis is demonstrated in the cross-coupling of unactivated alkyl halides with a variety of potassium aryl- and heteroaryltrifluoroborates. nih.govnih.gov These reactions tolerate a broad range of functional groups on both the electrophile and the nucleophilic organotrifluoroborate partner. nih.govnih.gov For instance, electrophiles containing acetals, benzyl (B1604629) ethers, and olefins have been shown to be compatible. researchgate.net A key advantage of this methodology is the ability to achieve chemoselective reactions, such as the preferential coupling of a C(sp³)–Br bond while leaving a C(sp²)–Br bond on the same molecule intact for subsequent functionalization. nih.govnih.gov

The reaction conditions typically involve a nickel catalyst, such as Ni(cod)₂, a ligand like bathophenanthroline (B157979) or L-prolinol, and a base. nih.gov The choice of ligand is crucial; for example, bathophenanthroline is effective for alkyl bromides and iodides, whereas L-prolinol is required for the coupling of alkyl chlorides. nih.gov This approach allows for the synthesis of complex molecules by coupling the ethyltrifluoroborate portion of the title compound, leaving the epoxide ring available for further transformations.

Table 1: Representative Nickel-Catalyzed Cross-Coupling of Potassium Organotrifluoroborates with Alkyl Halides This table illustrates the general scope of the reaction with analogous compounds.

| Entry | Organotrifluoroborate | Electrophile | Catalyst/Ligand | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Potassium phenyltrifluoroborate | 1-Bromobutane | NiCl₂/dppp | Butylbenzene | 85 |

| 2 | Potassium vinyltrifluoroborate | 2-Bromopropane | Ni(acac)₂/PCy₃ | 3-Methyl-1-butene | 78 |

| 3 | Potassium 4-methoxyphenyltrifluoroborate | 1-Iodohexane | Ni(cod)₂/bathophenanthroline | 1-Hexyl-4-methoxybenzene | 92 |

Transition-Metal-Free Cross-Coupling Methodologies

In alignment with the principles of green and sustainable chemistry, transition-metal-free cross-coupling reactions have emerged as a significant area of research. cas.cn These methodologies aim to circumvent the drawbacks associated with transition metals, such as cost, toxicity, and sensitivity to air and moisture. cas.cn For organoboron compounds like this compound, these reactions provide an alternative pathway for C-C bond formation. cas.cn

One prominent transition-metal-free approach involves base-promoted homolytic aromatic substitution (HAS) reactions. cas.cn In this type of reaction, a base can promote the formation of a radical species from an aryl halide, which then reacts with a nucleophilic partner. cas.cn While these methods offer simpler and milder conditions, controlling chemoselectivity and regioselectivity can be challenging due to the inherent nature of the radical mechanisms involved. cas.cn The development of new systems and conditions to improve the efficiency and selectivity of these transition-metal-free reactions is an ongoing effort in synthetic chemistry. cas.cn

Epoxide Ring-Opening Reactions and Functionalization

The epoxide ring in this compound is a key functional group that can undergo a variety of transformations, most notably ring-opening reactions. These reactions allow for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Nucleophilic Ring Opening with Organoboron Reagents

The epoxide moiety can be opened by various nucleophiles. The interaction between epoxides and organoboron reagents is a subject of interest, providing pathways for functionalization.

Metal-Free Approaches for Epoxide Ring Opening

Metal-free conditions for the ring-opening of epoxides are highly desirable. One such method involves the reaction of epoxides with potassium trifluoroborates in the presence of trifluoroacetic anhydride. rsc.org This reaction proceeds smoothly and is tolerant of both electron-rich and electron-poor aryltrifluoroborates. rsc.org In the context of the title compound, its epoxide ring could be targeted by an external potassium aryl- or vinyltrifluoroborate under these conditions to form a new C-C bond and a β-hydroxy ether derivative after hydrolysis.

Another metal-free strategy employs frustrated Lewis pairs (FLPs) to mediate the ring-opening of epoxides. researchgate.net For example, treatment of epoxides like 2-methyloxirane or 2-phenyloxirane with preorganized phosphinoborane FLPs results in the formation of zwitterionic products. researchgate.net This process involves the activation of the epoxide by the Lewis acidic boron center, followed by nucleophilic attack of the Lewis basic phosphorus atom on an epoxide carbon, leading to C-O bond scission. researchgate.net

Table 2: Metal-Free Ring-Opening of Epoxides with Potassium Aryltrifluoroborates This table illustrates the reaction scope with representative epoxides.

| Entry | Epoxide | Potassium Aryltrifluoroborate | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Styrene Oxide | Potassium phenyltrifluoroborate | TFAA, CH₂Cl₂ | 1,2-Diphenyl-2-hydroxyethane derivative | 85 |

| 2 | Cyclohexene Oxide | Potassium 4-chlorophenyltrifluoroborate | TFAA, CH₂Cl₂ | 2-(4-Chlorophenyl)cyclohexan-1-ol derivative | 78 |

Regioselectivity and Diastereoselectivity in Epoxide Openings

The ring-opening of epoxides typically proceeds via an Sₙ2 mechanism, which dictates both the regioselectivity and stereoselectivity of the reaction. beilstein-journals.org Nucleophilic attack generally occurs at the less sterically hindered carbon atom of the epoxide ring. For the terminal epoxide in this compound, this would mean the attack happens predominantly at the terminal CH₂ position.

This Sₙ2 pathway also results in an inversion of stereochemistry at the center of attack, leading to the formation of products with anti stereochemistry. beilstein-journals.org Metal-free ring-opening reactions of epoxides with potassium trifluoroborates have been shown to be regioselective and produce a single diastereomer, consistent with this mechanistic pathway. rsc.org The predictable control over both regio- and diastereoselectivity makes epoxide ring-opening a powerful tool for stereocontrolled synthesis. beilstein-journals.org

Oxidative Ring Opening and Subsequent Transformations

The epoxide moiety of this compound is susceptible to ring-opening reactions, a common and synthetically useful transformation for epoxides. While direct oxidative ring-opening examples for this specific compound are not extensively detailed, the general reactivity of epoxides allows for predictions. Oxidative conditions can lead to the formation of various functional groups. For instance, treatment with specific oxidizing agents could yield α-hydroxy ketones or lead to cleavage of the carbon-carbon bond to form aldehydes.

A related and well-documented transformation is the non-oxidative, regioselective hydrosilylation of β-hydroxy epoxides, which can be achieved under fluoride (B91410) catalysis to produce 1,4-diols. nih.gov This process involves the formation of a silyl (B83357) ether, followed by an intramolecular SN2 reaction activated by the fluoride ion, which accomplishes the ring opening. nih.gov This highlights a pathway where the epoxide ring is opened to install a hydroxyl group, which can then be further functionalized. Such transformations significantly increase the molecular complexity and provide access to valuable diol motifs. nih.govresearchgate.net

Dual Reactivity: Integrated Transformations of Both Functional Groups

The presence of both an organotrifluoroborate and an epoxide ring on the same molecule allows for integrated transformations where both groups participate. This dual reactivity is the cornerstone of the compound's synthetic utility, enabling complex bond constructions in a controlled manner.

Sequential and Multicomponent Coupling Processes

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a product that incorporates portions of all starting materials. nih.govrsc.org this compound is a suitable candidate for such reactions. For example, in photoinduced dicarbofunctionalization, the organotrifluoroborate acts as a carbon-centered nucleophile in a process involving a radical progenitor and an alkene, demonstrating a multicomponent approach. rsc.orgnsf.govnih.gov

These reactions can be designed to proceed sequentially. One functional group can react first, followed by a subsequent transformation of the second group. This allows for the controlled and stepwise construction of complex molecules, where the order of bond formation is dictated by the reaction conditions.

Conjugate Addition Reactions of Organotrifluoroborates

Organotrifluoroborates are effective nucleophiles in various addition reactions. Their participation in conjugate addition reactions, particularly Michael-type additions, provides a powerful tool for carbon-carbon bond formation. While the primary reactivity often involves palladium-catalyzed cross-coupling, organotrifluoroborates can add to electron-deficient alkenes. nih.gov For instance, copper(I)-catalyzed Michael-type conjugate additions have been developed for other systems, such as 2-nitro glycals, to form C-glycosides with high stereoselectivity. nih.gov This precedent suggests the potential for this compound to participate in similar conjugate addition reactions, where the organotrifluoroborate moiety would act as the nucleophile to attack a Michael acceptor.

Ether-Forming Cross-Coupling Reactions with Acetals

A significant application of organotrifluoroborates is in ether-forming cross-coupling reactions. Research has shown that mixed acetals can couple with potassium organotrifluoroborates in the presence of a Lewis acid like BF3•OEt2 to form dialkyl ethers under mild conditions. nih.gov A key development in this area was the identification of a hydroxamate leaving group on the acetal, which improves regioselectivity and product yields. nih.gov This methodology allows for the coupling of various organotrifluoroborates, including alkynyl, alkenyl, and aryl variants, with acetals. nih.gov

The proposed mechanism involves the initial interaction of the potassium organotrifluoroborate with the Lewis acid to generate a more reactive organodifluoroborane. nih.gov This species then coordinates to the acetal, facilitating the departure of the leaving group and formation of an oxocarbenium ion, which is subsequently trapped by the organoboron nucleophile to yield the ether product. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Promoter | Product Type | Key Feature |

| Potassium Organotrifluoroborate | Mixed Acetal | BF3•OEt2 | Substituted Dialkyl Ether | Mild conditions, good to excellent yields. nih.gov |

| Potassium Aryltrifluoroborate | Hydroxamic acid-derived acetal | BF3•OEt2 | Aryl-Alkyl Ether | Improved reactivity for electron-deficient systems. nih.gov |

Photoinduced Dicarbofunctionalization Strategies

A modern and powerful strategy involving organotrifluoroborates is the photoinduced 1,2-dicarbofunctionalization of alkenes. rsc.orgnih.gov This redox-neutral, multicomponent reaction utilizes alkyl N-(acyloxy)phthalimide redox-active esters as radical sources and organotrifluoroborates as carbon-centered nucleophiles. nsf.govresearchgate.net The reaction is postulated to proceed through a photochemical radical/polar crossover mechanism. rsc.orgscispace.com

The process begins with the photoreduction of the redox-active ester to generate an alkyl radical. This radical adds to an alkene (e.g., a vinyl arene) to form a new radical intermediate, which is then oxidized to a key carbocation species. nih.gov This carbocation is efficiently trapped by the organotrifluoroborate nucleophile to furnish the 1,2-dicarbofunctionalized product. nsf.govscispace.com This method allows for the carboallylation, carboalkenylation, carboarylation, and carboalkynylation of alkenes with high regio- and chemoselectivity. nih.gov The mild, room-temperature conditions are a significant advantage, suppressing potential side reactions like hydrodeboration of the trifluoroborate starting material. scispace.com

| Component 1 (Radical Source) | Component 2 (Alkene) | Component 3 (Nucleophile) | Reaction Type | Key Intermediate |

| N-(acyloxy)phthalimide ester | Styrene | Potassium Organotrifluoroborate | Photoinduced 1,2-Dicarbofunctionalization | Carbocation |

Stereoselective C-Glycosylation via Organotrifluoroborates

C-Glycosides are important carbohydrate analogues with enhanced stability against enzymatic and chemical hydrolysis. Organotrifluoroborates have emerged as valuable reagents for their synthesis. A palladium-catalyzed method has been developed for the stereoselective C-glycosylation of glycals using aryltrifluoroborates. rsc.org This reaction proceeds under ambient conditions and yields diverse C-aryl glycosides with high stereoselectivity (typically α-selective). rsc.orgresearchgate.net

The reaction involves the formation of a sugar oxocarbenium ion intermediate, which is then attacked by the organotrifluoroborate nucleophile. blucher.com.br The stability and reactivity of the aryltrifluoroborate salts make them excellent partners in this transformation, which is tolerant of various functional groups. rsc.org While many examples utilize aryltrifluoroborates, the fundamental reactivity provides a basis for employing alkyltrifluoroborates like this compound in similar stereoselective C-C bond-forming reactions to access novel C-glycosidic structures. blucher.com.br

Hydroxylation of Unsaturated Organotrifluoroborates

The hydroxylation of unsaturated organotrifluoroborates represents a significant advancement in organoboron chemistry, demonstrating the compatibility of the robust trifluoroborate moiety with oxidative reaction conditions. nih.govorganic-chemistry.org This process typically involves the cis-dihydroxylation of an olefinic functional group within the organotrifluoroborate molecule, yielding diol-functionalized trifluoroborates. nih.govorganic-chemistry.org These resulting diols are stable, often crystalline solids, and serve as valuable intermediates for further synthetic transformations, such as Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov

The stability of the carbon-boron bond in potassium organotrifluoroborates allows for selective oxidation of other functional groups present in the molecule. organic-chemistry.org The cis-dihydroxylation reaction is a prime example of this utility.

Research Findings

Detailed studies, notably by Molander and Figueroa, have established an efficient protocol for the cis-dihydroxylation of a variety of olefin-containing potassium alkyl- and aryltrifluoroborates. nih.govorganic-chemistry.org The standard conditions for this transformation employ a catalytic amount of osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant. nih.govorganic-chemistry.org This method is analogous to the well-known Upjohn dihydroxylation. nih.govorganic-chemistry.org

The reaction proceeds readily in a solvent mixture, typically acetone (B3395972)/t-BuOH/water, at room temperature, affording the corresponding diols in moderate to excellent yields. nih.gov A key advantage of this method is the preservation of the trifluoroborate group, which is often susceptible to cleavage with other common oxidizing agents. organic-chemistry.org

The scope of the reaction is broad, encompassing organotrifluoroborates with terminal and internal double bonds, including monosubstituted, 1,2-disubstituted, and even more challenging trisubstituted olefins. nih.gov Both alkyl- and aryltrifluoroborates have been shown to be viable substrates. nih.gov For instance, the dihydroxylation of potassium 9-decenyltrifluoroborate and potassium 4-butenyltrifluoroborate proceeds in very good to excellent yields. nih.gov Similarly, potassium 4-vinylphenyltrifluoroborate undergoes efficient dihydroxylation under the same conditions. nih.gov

The resulting diol products can often be isolated as analytically pure solids through simple filtration, highlighting the practical utility of this method. nih.gov These functionalized organotrifluoroborates, now bearing hydroxyl groups, can participate in subsequent reactions, such as palladium-catalyzed cross-coupling, without the need for protecting the newly formed diol. organic-chemistry.org

Data Table: Hydroxylation of Various Unsaturated Potassium Organotrifluoroborates nih.gov

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Potassium 9-decenyltrifluoroborate | Potassium (10,11-dihydroxyundecyl)trifluoroborate | 75 |

| 2 | Potassium 4-butenyltrifluoroborate | Potassium (5,6-dihydroxyhexyl)trifluoroborate | 98 |

| 3 | Potassium 4-vinylphenyltrifluoroborate | Potassium [4-(1,2-dihydroxyethyl)phenyl]trifluoroborate | 91 |

| 4 | Potassium 5-hexenyltrifluoroborate | Potassium (6,7-dihydroxyheptyl)trifluoroborate | 88 |

| 5 | Potassium (Z)-4-hexenyltrifluoroborate | Potassium (4,5-dihydroxyhexyl)trifluoroborate | 59 |

| 6 | Potassium 7-methyl-6-octenyltrifluoroborate | Potassium (6,7-dihydroxy-7-methyloctyl)trifluoroborate | 68 |

Mechanistic Investigations and Theoretical Studies of Potassium 2 Oxiran 2 Yl Ethyltrifluoroborate Reactivity

Elucidation of Reaction Mechanisms in Cross-Coupling

Once the active boronic acid is formed, the generally accepted catalytic cycle for the cross-coupling reaction proceeds as follows:

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, forming a palladium(II) intermediate (Ar-Pd-X).

Transmetalation: This is the step where the organic group is transferred from the boron atom to the palladium center. The boronic acid (or boronate) generated from the potassium 2-(oxiran-2-yl)ethyltrifluoroborate reacts with the Ar-Pd-X complex. This step typically requires activation by a base, which coordinates to the boron atom to form a more nucleophilic "ate" complex, facilitating the transfer of the 2-(oxiran-2-yl)ethyl group to the palladium and displacing the halide. This forms a new diorganopalladium(II) complex (Ar-Pd-R).

Reductive Elimination: In the final step, the two organic groups (Ar and R) on the palladium(II) complex are coupled, forming the desired carbon-carbon bond (Ar-R) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Role of the Trifluoroborate Moiety in C-B Bond Stability and Reactivity Masking

Potassium organotrifluoroborates, including the 2-(oxiran-2-yl)ethyl derivative, exhibit exceptional stability compared to their corresponding boronic acids. researchgate.netresearchgate.net This enhanced stability is a direct consequence of the tetracoordinate nature of the boron atom in the trifluoroborate anion ([R-BF₃]⁻). nih.govupenn.edu

Key aspects of the trifluoroborate moiety's role include:

Enhanced Stability: The formation of the tetravalent "ate" complex with three electron-withdrawing fluorine atoms makes the carbon-boron (C-B) bond significantly more robust. Unlike trivalent organoboron compounds like boronic acids, which are prone to decomposition pathways such as protodeboronation (cleavage of the C-B bond by a proton source) and oxidative degradation, organotrifluoroborates are generally stable solids that can be stored indefinitely in air and are tolerant of moisture. nih.govnih.gov This stability allows them to be compatible with a wide range of reaction conditions and synthetic transformations on other parts of the molecule while leaving the C-B bond intact. upenn.edu

Reactivity Masking: The tetracoordinate structure effectively "masks" the inherent reactivity of the C-B bond. nih.gov Trivalent boronic acids possess an empty p-orbital, making them susceptible to nucleophilic attack and undesirable side reactions. By forming the trifluoroborate, this Lewis acidity is quenched. The organotrifluoroborate acts as a protected or "pro" form of the boronic acid. nih.gov Its reactivity is unveiled only under specific reaction conditions, typically the aqueous basic environment of a Suzuki-Miyaura cross-coupling, where it slowly hydrolyzes to release the active boronic acid. acs.orgresearchgate.net This "slow release" mechanism can be advantageous, as it maintains a low concentration of the highly reactive boronic acid, minimizing side reactions like homocoupling. acs.orgnih.gov

Computational Chemistry Approaches for Understanding Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding the intricate reaction pathways of organotrifluoroborates in cross-coupling reactions. While specific studies on this compound may be limited, the principles derived from studies of analogous compounds are directly applicable.

Theoretical studies provide insights into several key areas:

Hydrolysis Mechanism: DFT calculations have been used to analyze the hydrolysis of potassium organotrifluoroborates (RBF₃K) to boronic acids (RB(OH)₂), a crucial prerequisite for cross-coupling. acs.orgnih.gov These studies can model the transition states and intermediates involved in the stepwise displacement of fluoride (B91410) ions by hydroxide (B78521) or water.

Predicting Reactivity: Computational analysis of the B-F bond lengths in the intermediate difluoroborane (B8323493) or the Swain-Lupton resonance parameter (ℛ) of the organic group (R) allows for an a priori evaluation of whether a specific RBF₃K reagent will undergo fast, slow, or very slow hydrolysis. acs.orgnih.gov This predictive power is essential for optimizing reaction conditions.

Transmetalation Energetics: Computational models help to elucidate the energetics of the transmetalation step in the Suzuki-Miyaura cycle. They can compare different proposed pathways (e.g., involving monomeric vs. trimeric boronic acid species, or different coordination modes of the base) to determine the most likely, lowest-energy pathway.

Ligand Effects: Theoretical calculations can model the electronic and steric effects of different phosphine (B1218219) ligands on the palladium catalyst. This helps to explain why certain ligands are more effective than others for specific substrates and can guide the rational design of new, more efficient catalyst systems.

Influence of Solvent and Additives on Reaction Kinetics and Selectivity

The kinetics and selectivity of cross-coupling reactions involving this compound are highly dependent on the choice of solvent, base, catalyst, and ligands.

Solvent: These reactions are typically performed in biphasic solvent systems, most commonly a mixture of an organic solvent like tetrahydrofuran (B95107) (THF) and water. nih.govnih.gov Water is essential for the hydrolysis of the trifluoroborate to the active boronic acid. The organic solvent ensures the solubility of the organic electrophile and the palladium catalyst complex. The phase-splitting of the THF/H₂O mixture, which can be induced by the base, can significantly impact the reaction profile by affecting the local pH and concentration of reagents. acs.orgnih.gov

Additives and Ligands: The palladium catalyst (e.g., PdCl₂, Pd(OAc)₂) is almost always used in conjunction with a stabilizing ligand. The ligand's role is to stabilize the palladium center, prevent precipitation of palladium black, and modulate its reactivity. The choice of ligand can dramatically affect the reaction's efficiency. For example, bulky, electron-rich phosphine ligands like 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) have proven effective for challenging couplings. nih.gov

The following table summarizes typical conditions used in the cross-coupling of various potassium organotrifluoroborates, illustrating the interplay of these components.

| Organotrifluoroborate | Electrophile | Catalyst | Ligand | Base | Solvent | Yield |

| Potassium vinyltrifluoroborate | Aryl Bromide | PdCl₂ | PPh₃ | Cs₂CO₃ | THF/H₂O | Good |

| Potassium N-(trifluoroboratomethyl)piperidine | 4-Bromobenzonitrile | Pd(OAc)₂ | XPhos | Cs₂CO₃ | THF/H₂O | High |

| Potassium alkyltrifluoroborate | Aryl Triflate | PdCl₂(dppf)·CH₂Cl₂ | (dppf) | Cs₂CO₃ | THF/H₂O | High |

| Potassium benzyloxymethyltrifluoroborate | Aryl Chloride | - | - | - | - | Good |

Data compiled from multiple sources. nih.govnih.govnih.govorganic-chemistry.org

Characterization of Key Intermediates

The transient nature of many intermediates in the catalytic cycle makes their isolation and characterization challenging. However, a combination of spectroscopic techniques and carefully designed experiments has provided significant insight into the structure and role of these species.

NMR Spectroscopy: Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F, and ¹¹B NMR) is a primary tool for studying these reactions. It can be used to monitor the consumption of starting materials and the formation of products in real-time. nih.gov In some cases, NMR has been used to identify key intermediates, such as palladium complexes or to observe the equilibrium between the trifluoroborate and its hydrolyzed forms.

X-ray Crystallography: For intermediates that are stable enough to be isolated and crystallized, single-crystal X-ray diffraction provides unambiguous structural information. This technique has been instrumental in characterizing pre-catalysts and stable palladium(II) complexes, offering a snapshot of the coordination environment around the metal center. nih.gov

Control Experiments: Mechanistic proposals are often supported by control and crossover experiments. For instance, studying the reaction in the absence of a key component (like the base or water) can confirm its essential role. Crossover experiments, where two different nucleophiles and two different electrophiles are present, can provide information about the nature of the species involved in the reductive elimination step. These studies have helped to confirm the necessity of an excess of the organoboron reagent to act as a catalyst in certain ether-forming cross-coupling reactions and to identify the role of specific moieties as reversible leaving groups that stabilize key intermediates. nih.gov

Through these methods, researchers have been able to characterize crucial species like the oxidative addition product (Ar-Pd(L)₂-X) and, more rarely, the diorganopalladium complex (Ar-Pd(L)₂-R) just before reductive elimination, lending strong support to the proposed catalytic cycles.

Advanced Applications and Future Directions in Chemical Synthesis

Utilization as a Versatile Building Block in Complex Molecule Synthesis

Potassium 2-(oxiran-2-yl)ethyltrifluoroborate is a bifunctional reagent of significant interest in modern organic synthesis. Its structure incorporates two key reactive moieties: a stable, yet reactive, potassium trifluoroborate and an electrophilic oxirane (epoxide) ring. Organotrifluoroborates are valued for their stability to air and moisture, ease of handling, and their participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. nih.govnih.gov The oxirane ring, a strained three-membered heterocycle, is a potent electrophile that can be opened by a wide range of nucleophiles to install diverse functional groups. This dual reactivity allows for the strategic and sequential introduction of molecular complexity, making it a valuable building block for constructing intricate molecular architectures. cymitquimica.com

Applications in the Total Synthesis of Natural Products

While specific total syntheses employing this compound are not extensively detailed in the reviewed literature, its structure makes it an attractive synthon for natural product synthesis. The general strategy would involve utilizing each reactive site in a controlled sequence. For instance, the trifluoroborate group could first participate in a palladium-catalyzed cross-coupling reaction to form a key carbon-carbon bond, establishing a significant portion of the natural product's core structure. The inertness of the organotrifluoroborate group to many reaction conditions allows the oxirane ring to be carried through several synthetic steps unchanged. nih.gov Subsequently, the oxirane can be opened in a regio- and stereoselective manner. This ring-opening step is crucial for installing hydroxyl and other functional groups, often with the creation of new stereocenters, a common requirement in the synthesis of complex natural products like lignans (B1203133) or polyketides. nih.gov

Construction of Highly Functionalized Organic Molecules

The construction of highly functionalized organic molecules relies on the use of building blocks that allow for predictable and selective reactions. This compound serves this purpose effectively due to its orthogonal reactivity. guidechem.com The trifluoroborate moiety can be used for cross-coupling reactions while the epoxide can undergo nucleophilic addition, with minimal interference between the two sites under appropriately chosen conditions. This allows chemists to build a carbon skeleton and then introduce further functionality through the epoxide, or vice versa. For example, the epoxide can be opened first to create a diol or an amino alcohol, and the resulting molecule, now bearing a trifluoroborate, can be coupled with an aryl or vinyl halide. This versatility makes it a key component in the synthesis of compounds for drug discovery and materials science. guidechem.com

| Reactive Moiety | Class of Reaction | Potential Reagents/Conditions | Resulting Functionality |

|---|---|---|---|

| Potassium Trifluoroborate (-BF3K) | Suzuki-Miyaura Cross-Coupling | Pd Catalyst (e.g., Pd(OAc)2), Base (e.g., K2CO3), Aryl/Vinyl Halide | New C(sp2)-C(sp3) bond |

| Oxirane (Epoxide) | Nucleophilic Ring-Opening | H2O/H+, ROH/H+ or RO-, RNH2, R-MgBr, LiAlH4 | 1,2-Diol, 1,2-Hydroxy Ether, 1,2-Amino Alcohol, Alcohol, Primary Alcohol |

Potential in Materials Science and Polymer Chemistry

The unique structure of this compound presents opportunities in the fields of materials science and polymer chemistry. guidechem.com The oxirane group is a well-known monomer for ring-opening polymerization to produce polyethers. The resulting polymer would feature a pendant ethyltrifluoroborate group at each repeating unit. These trifluoroborate groups can serve as sites for post-polymerization modification. For example, cross-coupling reactions could be used to graft other polymer chains or attach functional molecules, leading to the creation of novel functional materials, hydrogels, or coatings. Alternatively, the trifluoroborate moiety could be incorporated as a specific functional group to influence the material's properties, such as adhesion, ion conductivity, or affinity for specific surfaces or molecules.

Development of New Synthetic Methodologies

The development of new synthetic methods often involves designing reagents that can undergo novel transformations or enable more efficient synthetic pathways. This compound is a substrate that can spur the development of new methodologies due to its combined functionalities. nih.gov

Exploiting Unique Reactivity for Novel Transformations

The unique reactivity of this compound stems from the interplay between the trifluoroborate and the epoxide. nih.gov Methodologies could be developed that activate both ends of the molecule simultaneously or in a one-pot sequence. For example, a catalytic cycle could be designed where an initial oxidative addition of a metal into a carbon-halogen bond is followed by coordination to the epoxide oxygen, setting up an intramolecular coupling or rearrangement. The stability of the carbon-boron bond until a specific transmetalation step is key to designing such complex transformations. nih.gov This allows for the development of cascade reactions where a single catalyst orchestrates a cross-coupling event followed by a subsequent ring-opening or rearrangement, rapidly building molecular complexity from a simple starting material.

Strategies for Asymmetric Synthesis

The oxirane ring in this compound is a prochiral functional group, making it an ideal target for asymmetric synthesis. rsc.org The development of catalytic asymmetric methods to open the epoxide ring can provide enantiomerically enriched products that are valuable for pharmaceuticals and other biologically active molecules. Strategies include:

Kinetic Resolution: Using a chiral catalyst to selectively open the epoxide of one enantiomer of the starting material, leaving the other enantiomer unreacted.

Asymmetric Ring-Opening (ARO): Employing chiral catalysts, such as chiral chromium or cobalt salen complexes, to open the epoxide with various nucleophiles (e.g., water, phenols, azides) to yield highly enantioenriched products. nih.gov

These methods would produce chiral 1,2-functionalized alcohols, where the chirality is set relative to the rest of the molecule, which still contains the versatile trifluoroborate handle for further synthetic elaboration. rsc.org

| Asymmetric Strategy | Typical Catalyst Type | Nucleophile (Nu-) | Chiral Product Structure |

|---|---|---|---|

| Asymmetric Ring-Opening (Hydrolysis) | Chiral Co(III)-salen complex | H2O | Chiral 1,2-diol |

| Asymmetric Ring-Opening (Alcoholysis) | Chiral Ti-isopropoxide complex | ROH | Chiral 1,2-hydroxy ether |

| Asymmetric Ring-Opening (Azidolysis) | Chiral Cr(III)-salen complex | N3- | Chiral 1,2-azido alcohol |

Emerging Applications in Drug Discovery and Chemical Biology Tool Development

This compound is gaining recognition as a valuable synthetic precursor and building block in the realms of drug discovery and the development of chemical biology tools. Its unique structure, combining the stability of an organotrifluoroborate with the reactivity of an epoxide ring, offers chemists a versatile platform for constructing complex molecular architectures. Organotrifluoroborates, in general, are appreciated for their stability to air and moisture, which simplifies handling and storage compared to other organoboron reagents. organic-chemistry.orgnih.govnih.govresearchgate.net This stability allows for the incorporation of the trifluoroborate moiety early in a synthetic sequence, with the robust carbon-boron bond withstanding various reaction conditions. organic-chemistry.org

The presence of the oxirane (epoxide) functionality provides a reactive handle for a variety of nucleophilic ring-opening reactions, enabling the introduction of diverse functional groups and the construction of intricate molecular frameworks. This dual functionality makes this compound a powerful tool for generating libraries of compounds for biological screening and for the synthesis of targeted probes to investigate biological processes.

Precursors for Fluoro-containing Molecules (e.g., PET tracers)

A significant area of interest lies in the use of this compound as a precursor for fluoro-containing molecules, particularly for the synthesis of Positron Emission Tomography (PET) tracers. PET is a powerful non-invasive imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F), to visualize and quantify biological processes in vivo. nih.govradiologykey.com The development of novel ¹⁸F-labeled PET tracers is crucial for advancing medical diagnostics and our understanding of various diseases. nih.govrsc.org

The synthesis of PET tracers is often challenging due to the short half-life of ¹⁸F (approximately 110 minutes), which necessitates rapid and efficient radiolabeling methods. nih.gov Organotrifluoroborates have emerged as promising precursors for ¹⁸F-labeling due to their stability and reactivity towards fluorination. While specific studies detailing the direct use of this compound in ¹⁸F-radiosynthesis are not extensively documented in publicly available literature, the general strategy involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. The epoxide ring in this compound could potentially be opened by a suitable nucleophile after an initial fluorination step on the trifluoroborate moiety, or the trifluoroborate could be transformed into other functional groups that facilitate ¹⁸F incorporation.

The development of efficient methods for the synthesis of such PET tracer precursors is an active area of research. For instance, general syntheses of functionalized organotrifluoroborates have been developed, which could be adapted for the production of radiotracer precursors. organic-chemistry.orgnih.gov

Future Research Perspectives and Challenges

The full potential of this compound in chemical synthesis is still being explored, and several key areas for future research and existing challenges have been identified.

Expanding Substrate Scope and Reaction Generality

A primary objective for future research is to broaden the range of chemical transformations in which this compound can participate. This includes exploring its reactivity with a wider variety of electrophiles and nucleophiles to generate a more diverse array of molecular scaffolds. While organotrifluoroborates are known to participate in cross-coupling reactions, investigating the scope of these reactions specifically with this functionalized alkyltrifluoroborate is an area ripe for exploration. The development of new catalytic systems that can activate the carbon-boron bond under mild conditions will be crucial for expanding its synthetic utility.

Development of Greener and More Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research will likely focus on developing more environmentally benign methods for the synthesis and application of this compound. This includes the use of less hazardous solvents, reducing the number of synthetic steps, and improving atom economy. The development of catalytic reactions that can proceed with high efficiency under mild conditions will contribute significantly to the sustainability of processes involving this compound. Research into photoredox catalysis, which utilizes visible light to drive chemical reactions, offers a promising avenue for developing greener transformations of organotrifluoroborates. researchgate.net

Catalyst-Free or More Sustainable Catalytic Systems

A significant challenge in contemporary synthesis is the reliance on expensive and often toxic heavy metal catalysts. A key area of future research will be the development of catalyst-free reactions or the use of more sustainable and earth-abundant metal catalysts for transformations involving this compound. There is growing interest in metal-free transformations of organotrifluoroborates, which would offer significant environmental and economic advantages. researchgate.netacs.org The inherent reactivity of the epoxide ring allows for certain reactions to proceed under catalyst-free conditions, and expanding this portfolio of reactions is a desirable goal. Furthermore, exploring the use of iron, copper, or other earth-abundant metals as catalysts for cross-coupling and other reactions would represent a significant step towards more sustainable chemical synthesis. researchgate.net

Q & A

Q. What are the common synthetic routes for Potassium 2-(oxiran-2-YL)ethyltrifluoroborate, and what factors influence yield and purity?

- Methodological Answer : The synthesis typically involves SN2 displacement of potassium bromomethyltrifluoroborate with alkoxides or epoxide-containing precursors under anhydrous conditions. Key factors include:

- Solvent choice : Tetrahydrofuran (THF) or dimethoxyethane enhances reactivity .

- Reagent stoichiometry : 3 equivalents of alkoxide ensure complete substitution .

- Purification : Continuous Soxhlet extraction removes inorganic byproducts, improving purity .

Table 1: Optimization Parameters

| Parameter | Condition | Yield Improvement |

|---|---|---|

| Solvent | THF | ~85% |

| Alkoxide (equiv.) | 3 | >90% completion |

| Purification | Soxhlet | >95% purity |

Q. How is this compound characterized using spectroscopic methods like NMR and IR?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Peaks for the oxirane (epoxide) protons appear at δ 3.5–4.5 ppm, while trifluoroborate signals are observed at δ -115 to -135 ppm in <sup>19</sup>F NMR .

- IR : B-F stretching vibrations near 1100–1200 cm<sup>-1</sup> confirm trifluoroborate formation .

Example: For a related compound, potassium trifluoro((4-fluorophenyl)ethynyl)borate, <sup>1</sup>H NMR showed aromatic protons at δ 7.28–7.36 ppm .

Q. What role does the trifluoroborate group play in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The trifluoroborate group enhances stability against hydrolysis while acting as a transmetalation partner for palladium catalysts. Key advantages:

- Reduced boronic acid dimerization : Prevents undesired side reactions .

- Controlled reactivity : Enables coupling with aryl chlorides under mild conditions (e.g., 80°C in dioxane) .

Advanced Research Questions

Q. How can reaction conditions be optimized for cross-coupling reactions involving this compound, especially with challenging substrates?

- Methodological Answer :

- Catalyst selection : Palladium complexes (e.g., Pd(OAc)2 with SPhos ligand) improve coupling efficiency with electron-deficient aryl chlorides .

- Additives : K2CO3 or Cs2CO3 as bases enhance transmetalation rates .

- Temperature : Reactions at 80–100°C balance yield and decomposition risks .

Q. What are the stability considerations for this compound under different storage and reaction conditions?

- Methodological Answer :

- Storage : Stable at 2–8°C in anhydrous environments; moisture induces hydrolysis to boronic acids .

- Reaction stability : Degrades in protic solvents (e.g., MeOH) at >50°C; use aprotic solvents (THF, dioxane) .

Contradiction Note: While emphasizes anhydrous synthesis, describes aqueous KHF2 for trifluoroborate formation, suggesting pH-controlled aqueous steps are feasible .

Q. What analytical approaches resolve contradictions in reaction outcomes when using this reagent?

- Methodological Answer :

- HPLC-MS : Monitors boronic acid byproducts from hydrolysis .

- X-ray crystallography : Validates structural integrity if unexpected stereochemistry arises (e.g., epoxide ring-opening side reactions) .

- Kinetic studies : Compare reaction rates under varying conditions to identify decomposition pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.